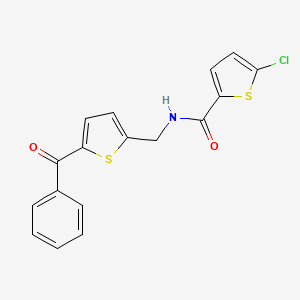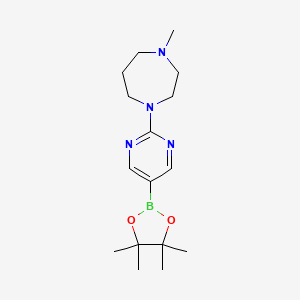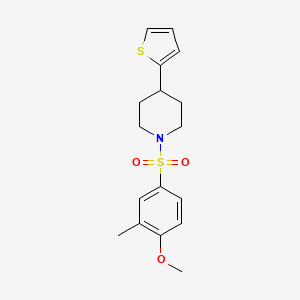
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . The compound has the molecular formula C10H8BrNO2 .
Molecular Structure Analysis
The asymmetric unit of the compound contains three crystallographically independent molecules . Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche .Chemical Reactions Analysis
Isoindolines and isoindoline-1,3-dione derivatives have been synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 152-155 °C (lit.) . It has a predicted boiling point of 318.9±25.0 °C and a density of 1.6838 (rough estimate) . The refractive index is estimated to be 1.6120 .Applications De Recherche Scientifique
Structural Characterization and Chemical Synthesis
Characterization Techniques
Advanced NMR spectroscopy techniques, including 1D, COSY, and HSQC 2D NMR, have been employed to unequivocally confirm the structure of isoindoline-1,3-dione derivatives. These techniques allow for detailed analysis of proton correlations and adjacent carbon-proton interactions, contributing to a comprehensive understanding of the compound's chemical structure (Dioukhane et al., 2021).
Cyclization Reactions
Research has explored the ring-opening reactions of related compounds with cyclic secondary amines, leading to the formation of stable cyclopentenyl derivatives. Such reactions are crucial for synthesizing heterocyclic systems, which are often found in pharmacologically active compounds (Šafár̆ et al., 2000).
Medicinal Chemistry and Biological Applications
- AChE Inhibition: Isoindoline-1,3-dione derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease. Their potential as AChE inhibitors could pave the way for new therapeutic strategies in treating neurodegenerative disorders. The synthesis, crystallization, and evaluation of these compounds as AChE inhibitors highlight their significance in medicinal chemistry (Andrade-Jorge et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The interaction of this compound with its target, the human dopamine receptor D2, is suggested to involve binding to the main amino acid residues at its allosteric binding site . This interaction can potentially modulate the activity of the receptor, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Changes in this pathway can have significant downstream effects, potentially impacting various physiological processes such as motor control and reward mechanisms .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVHYKVNQHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1648864-54-3 |
Source


|
| Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)
![8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2569282.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2569283.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569284.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)


![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride](/img/structure/B2569292.png)
![3-chloro-4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569294.png)
![N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2569295.png)

